molecular formula C14H14N2O4S B240831 2-methoxy-N-(4-sulfamoylphenyl)benzamide

2-methoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No. B240831
M. Wt: 306.34 g/mol
InChI Key: SVVKJYWVAGNOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-sulfamoylphenyl)benzamide, commonly known as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied extensively for its ability to inhibit the activity of carbonic anhydrase enzymes.

Mechanism of Action

MSB works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and fluid secretion. By inhibiting these enzymes, MSB can modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MSB has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure in glaucoma, it has also been found to have anti-inflammatory properties and to improve blood flow in the brain. It has also been shown to inhibit the growth of cancer cells and to have anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of using MSB in lab experiments is its specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of these enzymes. However, one limitation is that MSB may have off-target effects on other enzymes or processes, which can complicate data interpretation.

Future Directions

There are several future directions for research on MSB. One area of interest is the development of MSB derivatives with improved pharmacological properties. Another area is the investigation of MSB's potential use in treating other diseases such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying MSB's therapeutic effects and to optimize its dosing and administration.

Synthesis Methods

The synthesis of MSB involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.

Scientific Research Applications

MSB has been investigated for its potential use in treating various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, MSB has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In epilepsy, MSB has been found to have anticonvulsant properties, and in cancer, it has been studied for its ability to inhibit tumor growth.

properties

Product Name

2-methoxy-N-(4-sulfamoylphenyl)benzamide

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-methoxy-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C14H14N2O4S/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)

InChI Key

SVVKJYWVAGNOEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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